molecular formula C22H20F3N3O5S2 B2948456 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 877641-91-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Cat. No.: B2948456
CAS No.: 877641-91-3
M. Wt: 527.53
InChI Key: OCJDVQBWMWRRFB-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a compound with a multifaceted structure that includes several functional groups, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. This can include the following steps:

  • Formation of the 1,3,4-thiadiazole ring through cyclization reactions.

  • Introduction of the 2-ethylbutanamido group via amidation reactions.

  • Formation of the pyran ring through cyclization.

  • Attachment of the trifluoromethyl benzoate group.

Specific reaction conditions such as temperature, solvents, and catalysts may vary depending on the exact synthetic route employed.

Industrial Production Methods

In an industrial setting, this compound could be produced using scalable versions of the above synthetic routes. The choice of reaction conditions and raw materials would be optimized for yield and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to increase efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiadiazole ring can undergo oxidation under appropriate conditions, forming sulfoxides or sulfones.

  • Reduction: Reduction of the carbonyl groups in the pyran ring can occur under mild conditions.

  • Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl benzoate group.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Reagents such as sodium methoxide for nucleophilic substitution reactions.

Major Products

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products can include alcohols from the carbonyl reductions.

  • Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

This compound has several applications in scientific research due to its complex structure and reactivity:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Potentially useful as a tool for studying enzyme interactions or as a ligand in biochemical assays.

  • Medicine: May have applications in drug design, particularly for targeting specific enzymes or receptors.

  • Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Molecular Targets: These could include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Depending on its use, it may modulate biochemical pathways such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **6-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

  • **6-((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Uniqueness

What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate apart from similar compounds is the specific combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and makes it particularly versatile for research applications.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-13-9-16(29)17(10-32-13)33-19(31)14-7-5-6-8-15(14)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDVQBWMWRRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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